Crosslink Density Control Through C6 Spacer Length (vs. C4 Analogue)
For an ideal tetra‑functional network formed by identical bifunctional crosslinkers, the molecular weight between crosslinks (Mc) scales with the molar mass of the crosslinker. 1,6‑Bis(allyloxy)hexane (MW = 198.3 g mol⁻¹) yields an Mc that is ca. 16 % larger than that of 1,4‑bis(allyloxy)butane (MW = 170.3 g mol⁻¹), corresponding to a proportionally lower crosslink density and a measurable reduction in glass‑transition temperature [1]. Experimentally, allyl‑ether copolymers with longer alkylene spacers exhibit decreased Young’s modulus and increased elongation at break relative to shorter‑chain analogues [2].
| Evidence Dimension | Molecular weight between crosslinks (Mc) / network mesh size |
|---|---|
| Target Compound Data | Mc ∝ 198.3 g mol⁻¹ (1,6‑bis(allyloxy)hexane, C6 spacer) → lower crosslink density |
| Comparator Or Baseline | Mc ∝ 170.3 g mol⁻¹ (1,4‑bis(allyloxy)butane, C4 spacer) → higher crosslink density |
| Quantified Difference | Mc_C6 / Mc_C4 ≈ 1.16; i.e., crosslink density of the C6 network is approximately 86 % of the C4 network |
| Conditions | Stoichiometric curing with a tetra‑thiol co‑reactant; calculation assumes ideal, defect‑free network and equal conversion. |
Why This Matters
A 16 % increase in Mc translates to a softer, more extensible cured material, which is critical for applications requiring flexibility and impact resistance without altering the reactive chemistry.
- [1] Odian, G. Principles of Polymerization, 4th ed.; Wiley, 2004; Chapter 9 (Crosslinking, Gelation, and Network Formation). View Source
- [2] Nanguneri, S. R.; et al. Effect of Chemical Structure of Allyl Ethers on Polymerization and Properties of Multifunctional Acrylate Systems. J. Appl. Polym. Sci. 1991, 42 (10), 2807–2816. View Source
